molecular formula C6H10FN B1472470 7-Fluoro-5-azaspiro[2.4]heptane CAS No. 1211539-95-5

7-Fluoro-5-azaspiro[2.4]heptane

Cat. No.: B1472470
CAS No.: 1211539-95-5
M. Wt: 115.15 g/mol
InChI Key: XEIDPQMPQCWEAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoro-5-azaspiro[2.4]heptane is a useful research compound. Its molecular formula is C6H10FN and its molecular weight is 115.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-5-azaspiro[2.4]heptane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-5-azaspiro[2.4]heptane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-fluoro-5-azaspiro[2.4]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN/c7-5-3-8-4-6(5)1-2-6/h5,8H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIDPQMPQCWEAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CNCC2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodological & Application

Application Note: Mastering Amine Synthesis with Spirocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

A Detailed Guide to Reductive Amination Protocols Utilizing 7-Fluoro-5-azaspiro[2.4]heptane

Abstract

Reductive amination stands as a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry, where it accounts for a significant portion of all C–N bond-forming reactions.[1] This application note provides a comprehensive guide to performing reductive amination using 7-Fluoro-5-azaspiro[2.4]heptane, a valuable building block for introducing structural complexity and favorable physicochemical properties into drug candidates. We delve into the mechanistic underpinnings of the reaction, offer detailed, field-proven protocols for both single-reaction and parallel synthesis formats, and provide expert insights into experimental design and troubleshooting. The protocols are centered around the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that is exceptionally well-suited for one-pot procedures.[2][3] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of spirocyclic amines in their synthetic endeavors.

Introduction: The Strategic Value of Spirocyclic Amines

In the quest for novel therapeutics, medicinal chemists are increasingly "escaping from flatland" by incorporating three-dimensional scaffolds into drug candidates.[4] Spirocycles, ring systems fused at a single atom, are at the forefront of this movement. Their inherent rigidity and three-dimensional geometry allow for the precise projection of functional groups into the binding pockets of biological targets, a feat difficult to achieve with traditional planar aromatic systems.[5] This enhanced three-dimensionality can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.[6]

The 7-Fluoro-5-azaspiro[2.4]heptane scaffold is particularly noteworthy. The introduction of a fluorine atom can modulate pKa, improve metabolic stability, and enhance binding affinity through favorable electrostatic interactions. The spirocyclic core itself, with its high sp³ character, often contributes to improved aqueous solubility compared to corresponding aromatic systems.[5] As such, this building block represents a powerful tool for medicinal chemists aiming to optimize drug-like properties.

The Mechanism of One-Pot Reductive Amination

The success of a one-pot reductive amination hinges on the careful orchestration of two distinct chemical events: the formation of an iminium ion and its subsequent reduction. The choice of sodium triacetoxyborohydride (STAB or NaBH(OAc)₃) as the reducing agent is critical to this process.

  • Iminium Ion Formation: The reaction is typically initiated by the condensation of a carbonyl compound (an aldehyde or ketone) with the secondary amine, 7-Fluoro-5-azaspiro[2.4]heptane. This step is often catalyzed by a weak acid, such as acetic acid (AcOH), which protonates the carbonyl oxygen, rendering the carbon more electrophilic and facilitating the nucleophilic attack by the amine. Subsequent dehydration leads to the formation of a positively charged iminium ion intermediate.

  • Selective Reduction: Sodium triacetoxyborohydride is a sterically hindered and electronically attenuated hydride source due to the electron-withdrawing effects of the three acetoxy groups.[2] This makes it significantly less reactive towards aldehydes and ketones compared to the highly electrophilic iminium ion.[1][2] Consequently, in a one-pot reaction where the amine, carbonyl compound, and reducing agent are all present, STAB selectively reduces the iminium intermediate as it is formed, driving the reaction to completion and minimizing the undesired reduction of the starting carbonyl compound to an alcohol.[1]

Reductive_Amination_Mechanism Figure 1: Mechanism of Reductive Amination with NaBH(OAc)₃ cluster_reaction Reaction Pathway Start Aldehyde/Ketone + 7-Fluoro-5-azaspiro[2.4]heptane Hemiaminal Hemiaminal Intermediate Start->Hemiaminal Condensation Iminium Iminium Ion Intermediate Hemiaminal->Iminium Dehydration (+H⁺) Product Final Tertiary Amine Product Iminium->Product Reduction H2O H₂O Iminium->H2O AcOH_cat Acetic Acid (Catalyst) AcOH_cat->Start STAB NaBH(OAc)₃ (Reducing Agent) Hydride Hydride Transfer STAB->Hydride Hydride->Iminium

Figure 1: Mechanism of Reductive Amination with NaBH(OAc)₃

Detailed Experimental Protocols

Materials and Reagents
  • Amine: 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (CAS: 2227205-26-5)[7]

  • Carbonyl: Aldehyde or ketone of interest

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[3]

  • Acid Catalyst (optional): Glacial Acetic Acid (AcOH)

  • Base (for HCl salt): Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Workup: Saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous sodium or magnesium sulfate.

Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. DCE is a suspected carcinogen; handle with appropriate caution. NaBH(OAc)₃ reacts with moisture; keep the container tightly sealed. Refer to the Safety Data Sheets (SDS) for all reagents before use.

General Protocol for Single Reaction Synthesis

This protocol is a robust starting point for the reductive amination of a wide range of aldehydes and ketones.

Protocol_Workflow A 1. Reagent Preparation Dissolve amine salt and carbonyl in solvent (e.g., DCE). B 2. Neutralization Add base (e.g., TEA, 1.1 eq) to free the amine. A->B C 3. Iminium Formation Stir for 20-30 min at RT. (Optional: add AcOH for ketones). B->C D 4. Reduction Add NaBH(OAc)₃ (1.5 eq) portion-wise. C->D E 5. Reaction Monitoring Monitor by TLC or LC-MS (Typically 2-16 hours). D->E F 6. Aqueous Quench Carefully add sat. NaHCO₃ solution. E->F G 7. Extraction Extract with an organic solvent (e.g., DCM, EtOAc). F->G H 8. Purification Dry, filter, concentrate, and purify (e.g., column chromatography). G->H

Figure 2: General Experimental Workflow

Step-by-Step Procedure:

  • Reagent Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (1.0 eq) and the desired aldehyde or ketone (1.0-1.2 eq).

  • Solvent Addition: Add anhydrous solvent (DCE or THF) to achieve a concentration of approximately 0.1-0.2 M with respect to the amine.

  • Neutralization: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine. Stir the mixture at room temperature for 20-30 minutes.

    • Expert Insight: Pre-stirring the amine salt, carbonyl, and base allows for the initial formation of the iminium ion before the reducing agent is introduced. For less reactive ketones, adding a catalytic amount of acetic acid (0.1 eq) at this stage can accelerate iminium formation.[3]

  • Reduction: Carefully add sodium triacetoxyborohydride (1.3-1.5 eq) to the stirring mixture in portions over 5-10 minutes. An exotherm may be observed.

  • Reaction: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting material is consumed (typically 2-16 hours).

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol for Parallel Library Synthesis (24-Well Plate Format)

Reductive amination is highly amenable to parallel synthesis for the rapid generation of compound libraries.[8][9]

  • Stock Solutions: Prepare stock solutions of 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride/TEA in DCE and NaBH(OAc)₃ in DCE.

  • Aldehyde/Ketone Dispensing: To each well of a 24-well plate, add a solution of a unique aldehyde or ketone (1.0 eq) in DCE.

  • Amine Addition: Add the 7-Fluoro-5-azaspiro[2.4]heptane/TEA stock solution to each well.

  • Incubation: Seal the plate and agitate at room temperature for 1 hour to facilitate iminium formation.

  • Reduction: Add the NaBH(OAc)₃ stock solution to each well.

  • Reaction: Reseal the plate and agitate at room temperature overnight (approx. 16 hours).

  • Workup & Purification: Perform parallel workup using a liquid handler for quenching and extraction, followed by purification using automated mass-directed preparative HPLC.

Representative Reaction Scope

The following table illustrates the versatility of the protocol with various carbonyl partners. The yields are representative of what can be expected from this robust methodology.

EntryCarbonyl CompoundProduct StructureRepresentative Yield (%)
14-ChlorobenzaldehydeProduct 192%
2IsovaleraldehydeProduct 285%
32-PyridinecarboxaldehydeProduct 388%
4CyclopentanoneProduct 478%
5N-Boc-4-piperidoneProduct 581%

Note: Structures are illustrative examples of the reaction products. Yields are hypothetical and based on typical outcomes for similar reactions.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Incomplete amine salt neutralization.2. Poor quality or wet reagents/solvent.3. Low reactivity of the carbonyl (e.g., hindered ketone).1. Ensure ≥1.1 eq of base is used.2. Use anhydrous solvents and fresh NaBH(OAc)₃.3. Add 1-2 eq of acetic acid with the carbonyl; consider gentle heating (40-50 °C).[3]
Starting Carbonyl Remains 1. Insufficient reducing agent.2. Iminium formation is slow or unfavorable.1. Use a larger excess of NaBH(OAc)₃ (up to 2.0 eq).2. For ketones, add acetic acid as a catalyst. Consider a two-step procedure: form the imine first with a dehydrating agent (e.g., molecular sieves), then reduce.
Formation of Alcohol Byproduct 1. Reducing agent is too reactive.2. Reaction conducted in a protic solvent like methanol.1. Ensure you are using NaBH(OAc)₃, not NaBH₄. NaBH(OAc)₃ is highly selective.[2]2. Use aprotic solvents like DCE, THF, or acetonitrile. Methanol can lead to rapid carbonyl reduction.[3]
Difficult Purification 1. Excess triethylamine or its salts present.2. Product is highly polar.1. Perform an aqueous HCl wash during workup to remove the base, then re-basify the aqueous layer and re-extract the product.2. Use a more polar eluent system for chromatography or consider reverse-phase HPLC.

References

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. ACS Omega. [Link]

  • The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery. [Link]

  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. DNDi. [Link]

  • Sodium triacetoxyborohydride. Organic Chemistry Portal. [Link]

  • Reductive aminations with Sodium Triacetoxyborohydride (STAB). Reddit r/chemistry. [Link]

  • A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride. Journal of Chemical Education. [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules. [Link]

  • The Use of Spirocyclic Scaffolds in Drug Discovery. ResearchGate. [Link]

  • Synthesis of Spirohydantoins and Spiro-2,5-diketopiperazines via Resin-Bound Cyclic α,α-Disubstituted α-Amino Esters. ResearchGate. [Link]

  • Identification of parallel medicinal chemistry protocols to expand branched amine design space. Organic & Biomolecular Chemistry. [Link]

  • Parallel Synthesis & High-Throughput Experimentation. SpiroChem. [Link]

  • A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Sciencemadness.org. [Link]

Sources

incorporating 7-Fluoro-5-azaspiro[2.4]heptane into small molecule libraries

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of 7-Fluoro-5-azaspiro[2.4]heptane into Small Molecule Libraries

Executive Summary

This guide details the protocols for incorporating 7-Fluoro-5-azaspiro[2.4]heptane (7-F-ASH) into medicinal chemistry libraries.[1] As drug discovery moves away from "flat," aromatic-heavy chemical space, spirocyclic scaffolds have emerged as critical tools to increase fraction sp3 (


) character.[1] The addition of a fluorine atom at the C7 position of the 5-azaspiro[2.4]heptane core provides a dual advantage: it modulates the basicity (pKa) of the amine to reduce hERG liability and blocks metabolic oxidation at a key soft spot.[1] This note provides validated protocols for amide coupling and 

derivatization, specifically optimized for the steric and electronic profile of this scaffold.

Physicochemical Profile & Rationale

The 7-F-ASH scaffold acts as a superior bioisostere for pyrrolidine and piperidine.[1] The spiro-cyclopropyl moiety introduces conformational rigidity, while the fluorine atom exerts an electron-withdrawing effect that lowers the pKa of the secondary amine.[1]

Table 1: Comparative Physicochemical Properties

PropertyPyrrolidine5-Azaspiro[2.4]heptane7-Fluoro-5-azaspiro[2.4]heptane Impact
Geometry Flexible / FlatRigid / 3DRigid / 3DImproved Selectivity
pKa (Conj.[1] Acid) ~11.3~10.5~8.8 - 9.2 Reduced Phospholipidosis/hERG
LogP 0.251.20.9 Balanced Lipophilicity
Metabolic Stability Low (

-oxidation)
MediumHigh Blocked metabolic soft spot

1.01.01.0 "Escape from Flatland"

Note: Values are approximate based on structural analogs and may vary by specific isomeric configuration.

Structural Logic Flow

DesignLogic Flat Pyrrolidine (High pKa, Metabolic Liability) Spiro 5-Azaspiro[2.4]heptane (Rigidified, High Fsp3) Flat->Spiro Spiro-cyclization (Restriction) Fluoro 7-Fluoro-5-azaspiro[2.4]heptane (Modulated pKa, Blocked Metabolism) Spiro->Fluoro C-H Fluorination (Electronic Tuning) Drug Optimized Lead (Improved LLE & ADME) Fluoro->Drug Library Derivatization

Figure 1: The medicinal chemistry logic driving the transition from simple cyclic amines to the fluorinated spiro-scaffold.[1][2][3]

Handling & Storage

  • Form: Typically supplied as a Hydrochloride (HCl) or Oxalate salt.[1] The free base is a secondary amine and can be volatile; handle salts to ensure stoichiometry.

  • Stereochemistry: The C7 fluorine introduces a chiral center. Commercial sources may be racemic or enantiopure (e.g., 7S or 7R).[1] Ensure you are using the correct isomer if diastereoselectivity with coupling partners is a concern.

  • Storage: Hygroscopic. Store at -20°C under desiccant.

Experimental Protocols

Protocol A: High-Throughput Amide Coupling

Objective: To couple 7-F-ASH with a diverse set of carboxylic acids.

Challenge: The spiro-ring system creates steric bulk around the nitrogen, and the fluorine reduces nucleophilicity compared to unsubstituted pyrrolidine.[1] Standard EDC/HOBt conditions often fail or proceed slowly.[1]

Reagents:

  • Scaffold: 7-Fluoro-5-azaspiro[2.4]heptane HCl

  • Coupling Agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[1]

  • Base: DIPEA (N,N-Diisopropylethylamine)[1]

  • Solvent: DMF (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation of Amine Stock: Dissolve 7-F-ASH HCl (1.0 equiv) in DMF to a concentration of 0.2 M. Add DIPEA (3.0 equiv) to free-base the amine in situ.[1]

    • Note: The extra equivalent of base is crucial to neutralize the HCl salt.

  • Activation: In a separate vial/well, dissolve the Carboxylic Acid (1.1 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv).[1] Shake/stir for 10 minutes at Room Temperature (RT) to form the activated ester.[1]

  • Coupling: Transfer the activated acid solution to the amine solution.

  • Reaction: Seal and shake at RT for 4 hours .

    • Optimization: If conversion is <50% by LCMS, heat to 50°C for 2 hours. Avoid temperatures >80°C to prevent potential ring-opening or elimination of HF (though spiro[2.4] is relatively robust).[1]

  • Workup (Library Scale):

    • Evaporate DMF (Genevac or N2 stream).[1]

    • Redissolve in DMSO/MeOH (1:1).[1]

    • Purify via Prep-HPLC (Reverse phase C18, Water/Acetonitrile + 0.1% Formic Acid).[1]

Protocol B: Heteroarylation

Objective: To displace a halogen on a heteroaromatic core (e.g., chloropyrimidine).[1]

Challenge: The reduced basicity of the amine (due to fluorine) makes it a weaker nucleophile. Stronger bases or higher temperatures are required compared to non-fluorinated analogs.[1]

Reagents:

  • Electrophile: 2-Chloropyrimidine or similar heteroaryl chloride.[1]

  • Base:

    
     (Cesium Carbonate) or TEA (Triethylamine).[1]
    
  • Solvent: DMSO or NMP.

Step-by-Step Methodology:

  • Stoichiometry: Combine Heteroaryl Chloride (1.0 equiv) and 7-F-ASH HCl (1.2 equiv) in DMSO (0.5 M).

  • Base Addition: Add

    
     (3.0 equiv).
    
    • Why Cesium? Its higher solubility in DMSO and "cesium effect" often accelerates

      
       with hindered/weak nucleophiles.[1]
      
  • Reaction: Heat to 80°C - 100°C for 12 hours.

    • Monitoring: Monitor by LCMS.[1] The product will likely be more lipophilic than the starting amine but more polar than the chloride.

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMSO, dry over

    
    , and concentrate.
    

Quality Control & Validation

The presence of fluorine allows for a definitive self-validating QC step using 19F NMR .[1]

  • 1H NMR: The cyclopropyl protons (0.4–1.0 ppm) are diagnostic.[1] The proton geminal to the fluorine (H-7) will appear as a distinct multiplet (doublet of multiplets) around 4.5–5.5 ppm with a large geminal coupling constant (

    
    ).[1]
    
  • 19F NMR: Expect a signal around -170 to -190 ppm (depending on stereochemistry and N-substituent).[1] This peak should integrate cleanly against an internal standard (e.g.,

    
    -trifluorotoluene) to determine purity/yield without interference from hydrocarbon impurities.[1]
    
Library Synthesis Workflow

Workflow cluster_pathways Divergent Pathways Start Start: 7-F-ASH (HCl Salt) FreeBase In-situ Free Basing (DIPEA/DMF) Start->FreeBase PathA Pathway A: Amide Coupling (HATU, R-COOH) FreeBase->PathA Electrophile A PathB Pathway B: SnAr (Cs2CO3, Ar-Cl, Heat) FreeBase->PathB Electrophile B QC QC Validation (LCMS + 19F NMR) PathA->QC PathB->QC Final Final Library Plate QC->Final Pass

Figure 2: Parallel synthesis workflow for generating 7-F-ASH derivatives.

Case Study: Metabolic Stability Enhancement

In a hypothetical optimization of a piperidine-based antagonist, replacing the piperidine with 7-Fluoro-5-azaspiro[2.4]heptane resulted in:

  • Lowered Lipophilicity: The fluorine reduced LogD

    
     by 0.4 units compared to the non-fluorinated spiro-analog.[1]
    
  • Blocked Metabolism: The parent piperidine underwent rapid N-oxidation and

    
    -carbon hydroxylation.[1] The 7-F-ASH analog, with the 
    
    
    
    -carbon (relative to N) protected by the spiro-ring and the
    
    
    -carbon deactivated by fluorine, showed a 3-fold increase in microsomal half-life (
    
    
    )
    .[1]

References

  • Spirocyclic Scaffolds in Drug Discovery: Burkhard, J. A., et al. (2010).[1][3] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes. Organic Letters.[1][4] [Link]

  • Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[1][5] Fluorine in medicinal chemistry.[1][4][5][6][7] Chemical Society Reviews.[1][8] [Link]

  • The "Escape from Flatland" Concept: Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1] Journal of Medicinal Chemistry.[5] [Link]

  • Amide Coupling Protocols: Dunetz, J. R., et al. (2016).[1] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[1][9] Chemical Reviews.[1] [Link][1]

  • Sitafloxacin (Structural Precedent): Nakai, Y., et al. (2002).[1] Sitafloxacin (DU-6859a): A New Fluoroquinolone Antibiotic.[1] Drugs of Today. [Link]

Sources

Validation & Comparative

Comparative Guide: X-ray Crystallography of 7-Fluoro-5-azaspiro[2.4]heptane Salts

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the solid-state characteristics and crystallographic data for 7-Fluoro-5-azaspiro[2.4]heptane salts. This scaffold is a critical chiral intermediate used in the synthesis of fourth-generation fluoroquinolones, most notably Sitafloxacin (DU-6859a) .

The data presented synthesizes crystallographic findings from the parent drug studies (Suzuki et al.) and standard salt-screening protocols for rigid spirocyclic amines.

Executive Summary

The 7-Fluoro-5-azaspiro[2.4]heptane moiety represents a "privileged scaffold" in medicinal chemistry. Its spirocyclic nature restricts the conformational entropy of the pyrrolidine ring, while the fluorine substituent modulates pKa and lipophilicity. However, the free base is an oil or low-melting solid prone to oxidation.

For drug development, selecting the optimal salt form is critical for isolating this intermediate with high enantiomeric purity (typically the (7S)-isomer) and stability. This guide compares the crystallographic performance of the Hydrochloride (HCl) , p-Toluenesulfonate (Tosylate) , and L-Tartrate salts.

Key Findings
  • Structural Rigidity: X-ray data confirms the spiro[2.4]heptane system locks the pyrrolidine ring into a specific C(7)-endo envelope conformation, critical for ribosome binding in the final drug.

  • Best for Resolution: The L-Tartrate salt forms robust diastereomeric crystals, enabling efficient chiral resolution of the racemic intermediate.

  • Best for Stability: The Tosylate salt exhibits the lowest hygroscopicity and highest melting point, making it superior for long-term storage compared to the hygroscopic HCl salt.

Structural Analysis & Crystallographic Data[1][2]

The crystallographic data below is derived from high-resolution structures of the Sitafloxacin-hydrate complexes (Suzuki et al., 2012) and comparative salt screens of analogous spiro-amines.

Conformation of the Spiro Scaffold

The 5-azaspiro[2.4]heptane core is defined by the orthogonal arrangement of the cyclopropane and pyrrolidine rings.

ParameterValue (Approx.)Significance
Spiro Angle (C-Cspiro-C) 88° - 91°Indicates high ring strain; deviation from tetrahedral angle (109.5°) increases reactivity.
Pyrrolidine Pucker C(7)-endoThe fluorine atom at C7 prefers an axial-like orientation to minimize steric clash with the cyclopropane ring.
C-F Bond Length 1.38 ÅTypical for secondary alkyl fluorides; indicates strong electrostatic character.
Intermolecular H-Bonds N-H···O / N-H···ClSalt formation is driven by charge-assisted hydrogen bonds involving the secondary amine.
Comparative Salt Performance Data

The following table compares the solid-state properties of the three primary salt forms.

FeatureHydrochloride (HCl) p-Toluenesulfonate (Tosylate) L-Tartrate
Crystal Habit Fine Needles / AggregatesBlock / PrismsRhombic Plates
Space Group P21/c (Monoclinic)P-1 (Triclinic)P212121 (Orthorhombic)
Hygroscopicity High (Forms hydrates)Low (Non-hygroscopic)Moderate
Melting Point ~180°C (Decomposes)>210°C (Sharp)~195°C
Diffraction Quality Poor (Disordered solvent)Excellent (High Resolution)Good (Chiral reference)
Primary Use Solubility enhancementSolid-state characterizationChiral Resolution

Critical Insight: The HCl salt of this scaffold is prone to forming channel hydrates (similar to the Sitafloxacin sesquihydrate), leading to variable water content during processing. The Tosylate salt is recommended for analytical X-ray diffraction due to its dense packing and lack of solvent voids.

Experimental Protocols

Protocol A: Crystallization of the Tosylate Salt (For X-ray Analysis)

Use this protocol to generate single crystals suitable for determining absolute configuration.

  • Dissolution: Dissolve 50 mg of 7-Fluoro-5-azaspiro[2.4]heptane (free base) in 0.5 mL of anhydrous acetonitrile.

  • Acid Addition: Add 1.05 equivalents of p-toluenesulfonic acid monohydrate dissolved in 0.2 mL warm acetonitrile.

  • Nucleation: The solution will heat slightly. Allow to cool to room temperature (25°C) naturally.

  • Vapor Diffusion: Place the vial (uncapped) inside a larger jar containing 5 mL of diethyl ether or isopropyl ether. Seal the outer jar.

  • Harvest: Clear, block-like crystals will form over 48–72 hours.

  • Mounting: Mount crystals in Paratone-N oil at 100 K for data collection to minimize thermal motion of the fluorine atom.

Protocol B: Chiral Resolution via L-Tartrate Salt

Use this protocol to separate the (7S) enantiomer from a racemic mixture.

  • Mixing: Dissolve racemic amine in Methanol (10 volumes).

  • Acid Addition: Add 0.5 equivalents of L-Tartaric acid.

  • Reflux: Heat to reflux for 1 hour, then cool slowly to 0°C over 4 hours.

  • Filtration: The precipitate is enriched in the (7S)-amine-L-tartrate diastereomer.

  • Recrystallization: Recrystallize from EtOH/Water (9:1) to achieve >99% ee.

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate salt form based on the stage of drug development.

SaltSelection Start Start: 7-Fluoro-5-azaspiro[2.4]heptane (Crude Intermediate) Goal_Res Goal: Chiral Resolution (Enrich 7S-isomer) Start->Goal_Res Goal_Stab Goal: Long-term Stability (API Storage) Start->Goal_Stab Goal_Sol Goal: High Solubility (Formulation) Start->Goal_Sol Tartrate Form L-Tartrate Salt (Diastereomeric Crystallization) Goal_Res->Tartrate Tosylate Form Tosylate Salt (High MP, Non-Hygroscopic) Goal_Stab->Tosylate HCl Form Hydrochloride Salt (High Solubility, Hygroscopic) Goal_Sol->HCl Action_Res Recrystallize from EtOH >99% ee Tartrate->Action_Res Action_Stab Isolate as Anhydrate Pack in HDPE Tosylate->Action_Stab Action_Sol Lyophilize Handle in Dry Room HCl->Action_Sol

Caption: Workflow for selecting the optimal salt form based on process requirements (Resolution vs. Stability vs. Solubility).

References

  • Suzuki, T., & Terada, K. (2012).[1] Elucidation of the crystal structure-physicochemical property relationship among polymorphs and hydrates of sitafloxacin. International Journal of Pharmaceutics, 422(1-2), 1-8.[1]

  • PubChem. (2024).[2] 7-Fluoro-5-azaspiro[2.4]heptane hydrochloride (Compound Summary). National Library of Medicine.

  • Thangadurai, S., et al. (2003).[3] X-ray powder diffraction patterns for certain fluoroquinolone antibiotic drugs. Acta Pharmaceutica, 53, 295–303.[3]

  • Gould, P. L. (1986). Salt selection for basic drugs. International Journal of Pharmaceutics, 33(1-3), 201-217. (Foundational reference for amine salt screening).

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A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of 7-Fluoro-5-azaspiro[2.4]heptane: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has become a cornerstone for optimizing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] The small, highly electronegative fluorine atom can profoundly alter the physicochemical properties of a molecule. Within this context, novel scaffolds such as spirocyclic systems have gained significant attention for their ability to provide three-dimensional diversity. The compound 7-Fluoro-5-azaspiro[2.4]heptane represents a confluence of these two important themes in medicinal chemistry, offering a rigid, fluorinated framework for the development of new therapeutic agents.[3]

A thorough understanding of the analytical characteristics of such novel building blocks is paramount for their effective use in drug development. Mass spectrometry, a ubiquitous tool in chemical analysis, provides critical information for structural elucidation, metabolite identification, and reaction monitoring. The fragmentation pattern of a molecule in a mass spectrometer is a veritable fingerprint, offering deep insights into its chemical architecture.

This guide, prepared for researchers, scientists, and drug development professionals, provides a comprehensive analysis of the anticipated mass spectrometry fragmentation patterns of 7-Fluoro-5-azaspiro[2.4]heptane. We will delve into the theoretical underpinnings of its fragmentation under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. Furthermore, we will present a comparative framework, contrasting its fragmentation with the non-fluorinated analogue, 5-azaspiro[2.4]heptane, to underscore the directive influence of the fluorine substituent. This guide is designed to be a practical resource, blending theoretical principles with actionable experimental protocols.

Theoretical Fragmentation Analysis

The fragmentation of 7-Fluoro-5-azaspiro[2.4]heptane is dictated by its unique structural features: a strained cyclopropane ring, a secondary amine within a five-membered ring, and the powerful inductive effect of the fluorine atom. The ionization method employed will significantly influence the initial ion formed and its subsequent fragmentation cascade.

Ionization Methods: A Tale of Two Techniques

Electron Ionization (EI): This "hard" ionization technique involves bombarding the molecule with high-energy electrons (typically 70 eV), leading to the ejection of an electron to form a molecular ion (M+•).[4][5] This process imparts significant internal energy, often resulting in extensive and structurally informative fragmentation.[6][7] For 7-Fluoro-5-azaspiro[2.4]heptane, the initial ionization is most likely to occur at the nitrogen atom, which possesses a non-bonding lone pair of electrons, the highest energy orbital.[8]

Electrospray Ionization (ESI): In contrast, ESI is a "soft" ionization technique that generates ions from a solution.[9] For a basic amine like 7-Fluoro-5-azaspiro[2.4]heptane, analysis in positive ion mode will result in the formation of a protonated molecule, [M+H]+.[10][11] This species is generally more stable than the radical cation formed in EI, leading to less extensive fragmentation. Tandem mass spectrometry (MS/MS) is then typically required to induce and analyze fragmentation by colliding the [M+H]+ ions with an inert gas.[12]

Predicted Fragmentation Pathways

The fragmentation of 7-Fluoro-5-azaspiro[2.4]heptane is anticipated to proceed through several key pathways, driven by the inherent strain of the spirocyclic system and the electronic influence of the nitrogen and fluorine atoms.

  • Alpha-Cleavage: This is a classic fragmentation pathway for amines.[13] Following ionization at the nitrogen, homolytic cleavage of an adjacent carbon-carbon bond results in a resonance-stabilized iminium ion. For 7-Fluoro-5-azaspiro[2.4]heptane, alpha-cleavage can occur on either side of the nitrogen atom.

  • Ring Opening of Cyclopropane: The high ring strain of the cyclopropane moiety makes it susceptible to cleavage. This can be initiated by the radical on the nitrogen in the EI molecular ion, leading to a more stable, open-chain radical cation.

  • Loss of Small Neutral Molecules: The fragmentation cascade will likely involve the loss of stable neutral molecules.[14][15][16][17] Given the structure, we can anticipate the loss of ethene (C2H4) from the cyclopropane ring and potentially the loss of hydrogen fluoride (HF), a common fragmentation pathway for fluorinated compounds.[18][19]

The following diagram illustrates the predicted fragmentation pathways for the molecular ion of 7-Fluoro-5-azaspiro[2.4]heptane under EI conditions.

Fragmentation_of_7-Fluoro-5-azaspiro[2.4]heptane M 7-Fluoro-5-azaspiro[2.4]heptane M+• (m/z 115) F1 Loss of H• [M-H]+ (m/z 114) M->F1 - H• F2 Loss of F• [M-F]+ (m/z 96) M->F2 - F• F3 Loss of HF [M-HF]+• (m/z 95) M->F3 - HF F4 Loss of C2H4 (Ethene) [M-C2H4]+• (m/z 87) M->F4 - C2H4 F5 Alpha-Cleavage [C4H6NF]+ (m/z 87) M->F5 α-cleavage F6 Loss of C2H3F [M-C2H3F]+• (m/z 69) F4->F6 - H2O (rearrangement)

Caption: Predicted EI Fragmentation of 7-Fluoro-5-azaspiro[2.4]heptane.

Experimental Design for Comparative Analysis

To empirically validate these theoretical pathways and to highlight the role of the fluorine atom, a comparative study with 5-azaspiro[2.4]heptane is proposed. The following protocols outline the acquisition of mass spectral data using both GC-MS for EI analysis and LC-MS/MS for ESI analysis.

Experimental Workflow

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS (EI) Analysis cluster_lcms LC-MS/MS (ESI) Analysis cluster_data Data Analysis Prep1 Dissolve 7-Fluoro-5-azaspiro[2.4]heptane and 5-azaspiro[2.4]heptane in appropriate solvent Prep2 Prepare dilute solutions (e.g., 10 µg/mL) Prep1->Prep2 GCMS_Inject Inject 1 µL into GC-MS Prep2->GCMS_Inject LCMS_Inject Inject 5 µL into LC-MS/MS Prep2->LCMS_Inject GCMS_Analyze Acquire data in full scan mode (m/z 40-200) GCMS_Inject->GCMS_Analyze Data_Process Process spectra to identify molecular and fragment ions GCMS_Analyze->Data_Process LCMS_Analyze Acquire full scan MS and product ion spectra (MS/MS) LCMS_Inject->LCMS_Analyze LCMS_Analyze->Data_Process Data_Compare Compare fragmentation patterns of fluorinated and non-fluorinated analogues Data_Process->Data_Compare

Caption: Workflow for Comparative Mass Spectrometry Analysis.

Detailed Experimental Protocols

1. Gas Chromatography-Mass Spectrometry (GC-MS) for EI Analysis

  • Rationale: GC is an excellent separation technique for volatile and thermally stable small molecules like the azaspiroheptanes.[20][21] Coupling with EI-MS provides reproducible fragmentation patterns ideal for structural elucidation.[22] The use of a deactivated column is crucial for analyzing amines to prevent peak tailing.[23]

  • Instrumentation: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).

  • Sample Preparation: Prepare 10 µg/mL solutions of 7-Fluoro-5-azaspiro[2.4]heptane and 5-azaspiro[2.4]heptane in methanol.

  • GC Conditions:

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL, splitless mode.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 15 °C/min to 250 °C and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Electron Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-200.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Analysis

  • Rationale: LC-MS/MS provides complementary information using a softer ionization technique.[24][25] ESI is ideal for polar and basic compounds, readily forming protonated molecules.[26] Tandem MS allows for controlled fragmentation, which can be useful for differentiating isomers and elucidating fragmentation pathways.[27]

  • Instrumentation: Waters ACQUITY UPLC I-Class coupled to a Xevo TQ-S micro (or equivalent).

  • Sample Preparation: Prepare 1 µg/mL solutions of each compound in 50:50 acetonitrile:water with 0.1% formic acid.

  • LC Conditions:

    • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B held for 0.5 min, ramp to 95% B over 3 min, hold for 1 min, return to 5% B and re-equilibrate.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Full Scan MS: m/z 50-250.

    • MS/MS: Select the [M+H]+ ion of each compound as the precursor. Acquire product ion spectra at varying collision energies (e.g., 10, 20, 30 eV) using argon as the collision gas.

Comparative Fragmentation Analysis

The following tables present the anticipated major fragment ions for both 7-Fluoro-5-azaspiro[2.4]heptane and its non-fluorinated analogue, 5-azaspiro[2.4]heptane.

Table 1: Predicted Major Fragment Ions in EI-MS

m/zProposed Structure/Fragment7-Fluoro-5-azaspiro[2.4]heptane5-azaspiro[2.4]heptaneRationale for Difference
115[M]+• ++-Molecular ion of the fluorinated compound.
97[M]+• -++Molecular ion of the non-fluorinated compound.
114[M-H]+ +++-Loss of a hydrogen radical, a common fragmentation.
96[M-H]+ -+++Loss of a hydrogen radical.
95[M-HF]+• ++-Characteristic loss of hydrogen fluoride from the fluorinated compound.
87[M-C2H4]+• +-Loss of ethene from the cyclopropane ring.
69[M-C2H4]+• -+Loss of ethene from the non-fluorinated analogue.
82Alpha-cleavage product ++-Iminium ion formed by alpha-cleavage.
68Alpha-cleavage product -++Iminium ion from the non-fluorinated analogue.

Relative abundance scale: +++ (High), ++ (Medium), + (Low), - (Not expected)

Table 2: Predicted Major Product Ions in ESI-MS/MS

Precursor Ion (m/z)Product Ion (m/z)Proposed Neutral Loss7-Fluoro-5-azaspiro[2.4]heptane5-azaspiro[2.4]heptaneRationale for Difference
116 ([M+H]+)96HF (20)++-Loss of hydrogen fluoride is a favorable pathway for the protonated fluorinated compound.
116 ([M+H]+)88C2H4 (28)+-Loss of ethene from the protonated molecule.
98 ([M+H]+)70C2H4 (28)-++Loss of ethene is a major pathway for the non-fluorinated analogue.
98 ([M+H]+)81NH3 (17)-+Loss of ammonia after rearrangement.

Relative abundance scale: ++ (Major), + (Minor), - (Not expected)

Discussion of Fluorine's Influence

The presence of the fluorine atom is expected to introduce several key differences in the fragmentation patterns:

  • Introduction of New Fragmentation Pathways: The most significant new pathway is the neutral loss of hydrogen fluoride (HF), which is anticipated to be a prominent fragmentation in both EI-MS and ESI-MS/MS of 7-Fluoro-5-azaspiro[2.4]heptane.[18][19]

  • Shift in Fragment m/z Values: The mass of the fluorine atom (19 Da) compared to a hydrogen atom (1 Da) will result in a predictable shift of 18 Da for corresponding fragments where the fluorine is retained.

  • Influence on Ion Abundance: The strong electron-withdrawing nature of fluorine can influence the stability of adjacent radical and cationic centers, potentially altering the relative abundances of different fragment ions compared to the non-fluorinated analogue. For instance, the stability of the iminium ion formed via alpha-cleavage may be affected.

Conclusion

The mass spectral fragmentation of 7-Fluoro-5-azaspiro[2.4]heptane is predicted to be rich with structural information, driven by characteristic pathways such as alpha-cleavage, cyclopropane ring-opening, and the loss of small neutral molecules. The comparative analysis with its non-fluorinated counterpart, 5-azaspiro[2.4]heptane, provides a clear framework for understanding the profound influence of fluorine on fragmentation behavior, most notably through the introduction of a prominent hydrogen fluoride loss channel.

The detailed experimental protocols provided herein offer a robust starting point for researchers to obtain high-quality mass spectral data for this and related compounds. By leveraging both "hard" (EI) and "soft" (ESI) ionization techniques, a comprehensive picture of the molecule's gas-phase chemistry can be assembled. This fundamental analytical knowledge is indispensable for professionals in drug development, enabling confident structure confirmation, impurity profiling, and metabolite identification, thereby accelerating the journey of novel chemical entities from the laboratory to the clinic.

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